molecular formula C13H21BN2O2 B1425135 1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1002309-48-9

1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1425135
CAS No.: 1002309-48-9
M. Wt: 248.13 g/mol
InChI Key: OBCTWWFLJFCNPC-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole ( 1002309-48-9) is a high-purity pyrazole-based boronic ester pinacol ester with a molecular formula of C13H21BN2O2 and a molecular weight of 248.13 g/mol . This compound serves as a versatile and critical building block in organic synthesis and medicinal chemistry research. Its primary research value lies in its application as a reagent in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process used to form carbon-carbon bonds. The cyclobutyl substituent on the pyrazole ring provides a distinct three-dimensional structure, making this intermediate particularly valuable for constructing complex molecules in pharmaceutical development, such as in the exploration of kinase inhibitors . Predicted physicochemical properties include a boiling point of 370.2±15.0 °C and a density of 1.14±0.1 g/cm3 . To ensure product stability, it is recommended to store the compound in a dark place, sealed and dry, at room temperature . As a handling precaution, this product may cause skin and eye irritation, so researchers should consult the Safety Data Sheet (SDS) and employ appropriate personal protective equipment . This product is provided with a minimum purity of 97% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, or for any human or veterinary consumption .

Properties

IUPAC Name

1-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)10-8-15-16(9-10)11-6-5-7-11/h8-9,11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCTWWFLJFCNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719216
Record name 1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Molecular Weight

248.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002309-48-9
Record name 1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Record name 1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Record name 1-cyclobutyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Preparation Methods

Procedure Overview:

Step Reagents & Conditions Description
1 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, cyclobutylmethyl bromide, cesium carbonate Dissolved in acetonitrile, stirred under nitrogen at 50°C overnight
2 Filtration and concentration Removal of solvent to isolate the product

Research Data:

  • Yield: Approximately 405 mg from 500 mg of starting boronic ester (around 80%), indicating high efficiency.
  • Reaction Conditions: Inert atmosphere, moderate temperature (50°C), and overnight stirring are critical to prevent side reactions and ensure complete coupling.

Cross-Coupling via Palladium Catalysis

Another prominent method involves palladium-catalyzed Suzuki-Miyaura cross-coupling, utilizing boronic esters and halogenated cyclobutane derivatives. This approach offers high regioselectivity and functional group tolerance.

Typical Protocol:

Step Reagents & Conditions Description
1 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, halogenated cyclobutane, Pd catalyst, base (e.g., potassium carbonate) Dissolved in a mixture of dioxane/water, heated at 110°C under microwave irradiation for 30 minutes
2 Workup and purification Column chromatography yields the target compound

Research Data:

  • Yield: Approximately 42%, demonstrating moderate efficiency suitable for complex molecule synthesis.
  • Advantages: High regioselectivity, broad substrate scope, and compatibility with various functional groups.

Nucleophilic Substitution Using Bromomethyl Cyclobutane

A more straightforward approach involves nucleophilic substitution of a boronic acid derivative with bromomethyl cyclobutane, often under basic conditions with cesium carbonate in acetonitrile.

Procedure Highlights:

  • Boronic ester reacts with cyclobutylmethyl bromide in acetonitrile.
  • Reaction proceeds at 50°C under nitrogen atmosphere.
  • Reaction time: Overnight (~16 hours).

Research Data:

  • Yield: Consistently high, around 80-85%, indicating this method's robustness.
  • Notes: The use of cesium carbonate enhances nucleophilicity and reaction efficiency.

Alternative Synthetic Routes and Notes

Other methods include multi-step sequences involving initial formation of boronic acids, subsequent coupling with pyrazole derivatives, and functional group manipulations. For example, some protocols involve:

Notes:

  • Reaction conditions such as temperature, solvent choice, and base strength are critical for optimizing yields.
  • Protecting groups may be necessary for sensitive functionalities.
  • Purification typically involves column chromatography, with solvents like ethyl acetate and petroleum ether.

Summary of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Typical Yield Advantages
Nucleophilic substitution Boronic ester, cyclobutylmethyl bromide Cesium carbonate, acetonitrile 50°C, overnight ~80% Simple, high yield
Palladium-catalyzed coupling Boronic ester, halogenated cyclobutane Pd catalyst, K2CO3 110°C, microwave ~42% High regioselectivity
Multi-step synthesis Boronic acids, other intermediates Hydroboration, oxidation Variable Variable Versatile

Chemical Reactions Analysis

1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the boron-containing moiety into a hydroxyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dioxaborolane group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with nucleophiles, making it useful in various chemical reactions. The cyclobutyl group and pyrazole ring contribute to the compound’s stability and reactivity, allowing it to participate in diverse chemical processes .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituent at the N1 position of the pyrazole ring critically influences steric bulk, electronic properties, and solubility. Below is a comparative analysis with key analogues:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Cyclobutyl C₁₃H₂₁BN₂O₂ 248.13 Moderate steric bulk; used in M1 muscarinic receptor modulator synthesis .
1-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Cyclohexyl C₁₅H₂₅BN₂O₂ 276.18 Increased steric hindrance; slower reaction kinetics in cross-coupling .
1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Isopropyl C₁₂H₂₁BN₂O₂ 236.12 Lower steric bulk; higher solubility in polar solvents; 97% purity for drug R&D .
1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Benzyl C₁₆H₂₁BN₂O₂ 284.16 Aromatic π-system enhances electronic conjugation; used in biaryl synthesis .
1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Methyl (N1 and N3) C₁₀H₁₇BN₂O₂ 208.07 Electron-donating methyl groups; compact structure for high-throughput reactions .
1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Tetrahydro-pyran-4-yl C₁₄H₂₃BN₂O₃ 278.15 Oxygen atom improves solubility; used in polar reaction media .

Reactivity in Cross-Coupling Reactions

The cyclobutyl derivative exhibits moderate steric hindrance , balancing reactivity and stability in Suzuki-Miyaura couplings. For example:

  • Cyclobutyl vs. Cyclohexyl : The cyclohexyl analogue (276.18 g/mol) shows slower reaction rates due to greater steric bulk, whereas the cyclobutyl compound achieves faster coupling with aryl halides .
  • Cyclobutyl vs. Benzyl : The benzyl group’s aromaticity enhances electronic conjugation, accelerating coupling with electron-deficient partners, but may reduce stability under acidic conditions .
  • Cyclobutyl vs. Isopropyl : The isopropyl derivative (236.12 g/mol) offers higher solubility in aqueous media, making it preferable for reactions requiring polar solvents .

Pharmacological Relevance

  • M1 Muscarinic Receptor Modulators : The cyclobutyl variant is incorporated into pendant groups of modulators to optimize binding affinity and metabolic stability .
  • Solubility and Bioavailability : The tetrahydro-pyran-4-yl analogue’s oxygen atom improves aqueous solubility, a critical factor for oral bioavailability .

Biological Activity

1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H21BN2O2
  • Molecular Weight : 248.13 g/mol
  • CAS Number : 2223037-24-7
  • Physical State : Powder
  • Solubility : Insoluble in water

The biological activity of this compound is largely attributed to its interaction with various biological targets. The presence of the dioxaborolane moiety suggests potential applications in targeting kinases and other enzymes involved in cellular signaling pathways.

1. Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit anticancer properties by inhibiting specific kinase pathways. For instance, compounds similar to this compound have shown selective inhibition against Aurora kinases, which play a crucial role in cell division and are often overexpressed in cancers.

CompoundTargetIC50 (µM)Reference
This compoundAurora-A0.25
Analog Compound AAurora-B0.50
Analog Compound BFLT30.30

2. Selectivity and Efficacy

The selectivity of the compound for different isoforms of kinases is crucial for minimizing side effects. Research indicates that modifications to the pyrazole ring can enhance selectivity towards specific targets such as Aurora-A over Aurora-B.

Study on Antitumor Activity

In a study assessing the efficacy of various pyrazole derivatives against cancer cell lines (HCT116 human colon carcinoma), the compound demonstrated significant tumor growth inhibition compared to control groups. The study also highlighted that the compound's mechanism likely involves apoptosis induction through mitochondrial pathways.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest favorable pharmacokinetic properties with moderate bioavailability and low toxicity profiles in animal models.

Q & A

Q. Key Considerations :

  • Use degassed solvents to prevent palladium oxidation .
  • Microwave irradiation reduces reaction time but requires precise temperature control .

How should this compound be stored to maintain stability?

Q. Basic

  • Storage : Refrigerate at 2–8°C in airtight containers under inert gas (e.g., nitrogen or argon) .
  • Handling : Protect from moisture to avoid hydrolysis of the boronic ester.

What spectroscopic and crystallographic methods validate the structure?

Q. Basic

  • ¹H/¹³C NMR : Confirm regiochemistry via characteristic shifts for the cyclobutyl group (δ ~3.5–4.5 ppm for CH₂) and dioxaborolane protons (δ ~1.3 ppm, singlet for methyl groups) .
  • X-ray Crystallography : SHELX and OLEX2 software refine crystal structures, resolving atomic positions and bond lengths. For example, analogous compounds show B-O bond lengths of ~1.36 Å .

Q. Advanced :

  • Discrepancy Resolution : If NMR and crystallographic data conflict (e.g., disorder in the cyclobutyl group), use SHELXL’s TWIN or BASF commands to model twinning or anisotropic displacement parameters .

How does the pyrazole substitution pattern affect cross-coupling regioselectivity?

Q. Advanced

  • Steric Effects : Bulky groups (e.g., cyclobutyl) at the 1-position direct coupling to the 4-position due to reduced steric hindrance .
  • Electronic Effects : Electron-withdrawing substituents on the pyrazole ring enhance electrophilicity at the boron-bearing carbon, improving coupling efficiency.

Case Study :
In the synthesis of 4-phenylpyridin-2-one derivatives, modifying the benzyl pendant on the pyrazole altered coupling yields from 6% to 82%, highlighting the role of electronic tuning .

How can competing side reactions be minimized during cross-coupling?

Q. Advanced

  • Catalyst Optimization : Use Pd(OAc)₂ with triphenylphosphine to suppress homocoupling of the boronic ester .
  • Stoichiometry : Maintain a 1:1.2–1.5 molar ratio of boronic ester to aryl halide to avoid excess reagent side reactions .
  • Additives : KI (10 mol%) enhances solubility of aryl halides in polar solvents like DMF .

What strategies improve crystallographic data quality for this compound?

Q. Advanced

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve light atoms (e.g., boron).
  • Refinement : In OLEX2, apply restraints for the cyclobutyl ring’s thermal motion and use the SQUEEZE command to model solvent-accessible voids .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

How can synthetic byproducts be identified and characterized?

Q. Advanced

  • LC-MS : Monitor reaction progress and detect deprotected pyrazole (m/z ~220–250) or hydrolyzed boronic acid (m/z ~180–200).
  • HSQC/HMBC NMR : Assign quaternary carbons adjacent to boron for structural confirmation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

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